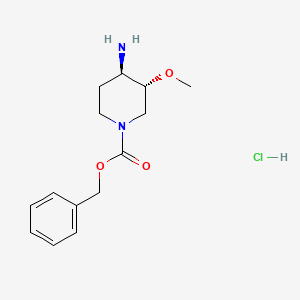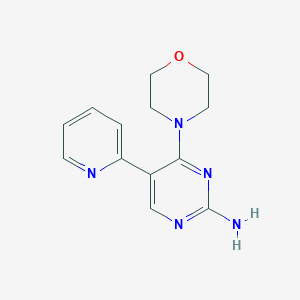![molecular formula C22H27FN6OS B2404462 N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 946211-34-3](/img/structure/B2404462.png)
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its molecular formula, the types of bonds present, and its 3D structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and stability. The conditions under which these reactions occur are also discussed.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Analgesic Efficacy in Cancer Pain
A study by Scheef and Wolf-Gruber (1985) investigated the analgesic efficacy of ethyl-N-(2-amino-6-[4-fluorophenyl-methylamino] pyridin-3-yl)carbamate (flupirtine), which has structural similarities to the compound , in patients with severe cancer pain. The study found flupirtine to be significantly more effective than pentazocine in reducing pain, indicating the potential of related compounds in pain management in oncology (Scheef & Wolf-Gruber, 1985).
Metabolism and Excretion in Human Subjects
Renzulli et al. (2011) conducted a study on the disposition and metabolism of a compound with a similar structure, focusing on how it is metabolized and excreted in humans. This research provides insights into the pharmacokinetics of similar complex molecules, which is crucial for developing effective pharmaceuticals (Renzulli et al., 2011).
Impact on Creatinine Renal Clearance
Zhang et al. (2015) explored the impact of INCB039110, a compound with some structural similarities, on creatinine renal clearance. Their findings highlight the importance of understanding the interaction between complex molecules and renal transporters, which is vital for assessing renal function and safety profiles of new drugs (Zhang et al., 2015).
Preclinical Pharmacology and Pharmacokinetics
Garner et al. (2015) characterized the preclinical pharmacodynamic and pharmacokinetic properties of CERC‐301, a compound with a similar structure, to develop a translational approach for dose selection in clinical trials. Such studies are crucial for determining the appropriate dosing and understanding the drug's behavior in the body (Garner et al., 2015).
TSPO Imaging in Neurological Conditions
Initial Evaluation of 11C-DPA-713, a novel TSPO PET ligand, was reported by Endres et al. (2009). The study involved a novel radioligand structurally related to the compound , demonstrating its potential in imaging and diagnosing neuroinflammatory conditions (Endres et al., 2009).
Safety And Hazards
This involves discussing the safety precautions that need to be taken when handling the compound, and the hazards associated with it. This can include toxicity data, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions or applications for the compound.
I hope this general approach helps! If you have more specific information about the compound, I might be able to provide a more detailed analysis.
Propriétés
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6OS/c1-2-31-22-26-20(28-11-4-3-5-12-28)18-15-25-29(21(18)27-22)13-10-24-19(30)14-16-6-8-17(23)9-7-16/h6-9,15H,2-5,10-14H2,1H3,(H,24,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBPFWZYQPOQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2404384.png)
![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)


![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)




